palladium(II) pivalate

C-H activation oxidative cyclization heterocycle synthesis

Researchers requiring selective C-H activation often encounter yield trade-offs when using Pd(OAc)₂ or Pd(TFA)₂. Palladium(II) pivalate (Pd(OPiv)₂) addresses this with sterically demanding, electron-rich pivalate ligands that fundamentally alter reactivity and mechanistic pathways. • In indole-to-carbazole APEX reactions, Pd(OPiv)₂ delivers 61-78% yield vs. 54% for Pd(OAc)₂ and 0% for Pd(TFA)₂, reducing waste and purification burden. • For oxidative addition sequences requiring Ar-O bond cleavage, the pivalate leaving group is mechanistically essential-acetate fails by favoring reversible acyl-O cleavage. • Enables oxidant-free oxidative cyclization under argon, simplifying setup and improving functional group tolerance for scale-up.

Molecular Formula C10H18O4Pd
Molecular Weight 308.7 g/mol
CAS No. 106224-36-6
Cat. No. B176385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepalladium(II) pivalate
CAS106224-36-6
Molecular FormulaC10H18O4Pd
Molecular Weight308.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Pd+2]
InChIInChI=1S/2C5H10O2.Pd/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2
InChIKeyPAGZTSLSNQZYEV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palladium(II) Pivalate Overview


Palladium(II) pivalate, also known as Pd(OPiv)₂ or palladium trimethylacetate (CAS 106224-36-6), is a homogeneous organometallic catalyst characterized by the formula Pd[O₂CC(CH₃)₃]₂ and a molecular weight of approximately 308.7 g/mol . It features two bulky, electron-rich pivalate (trimethylacetate) ligands coordinated to a Pd(II) center. Commercially available as an orange to orange-red solid with a typical purity of 97% and a melting point of 230–232 °C, it is soluble in a range of organic solvents including ethyl acetate, methanol, chloroform, tetrahydrofuran, and 1,4-dioxane, but is insoluble in water . This compound is primarily employed as a catalyst in palladium-mediated C–H activation, direct arylation, oxidative coupling, and selective cross-coupling reactions where the steric and electronic properties of the pivalate ligand provide a distinct reactivity profile compared to other Pd(II) carboxylates.

C–H activation, direct arylation, and oxidative coupling reactions
Bulky pivalate ligand provides distinct steric and electronic reactivity profile
Soluble in common organic solvents; water-insoluble for homogeneous catalysis

Why Pd(OPiv)₂ Cannot Be Substituted


Pd(OPiv)₂ is not a simple substitute for other Pd(II) carboxylates like Pd(OAc)₂ or Pd(TFA)₂. The bulky, electron-donating tert-butyl group of the pivalate ligand fundamentally alters both the steric environment around the palladium center and its electronic properties, which in turn dictate reaction rate, selectivity, and even the mechanistic pathway. As the evidence below demonstrates, these differences manifest in quantifiable and meaningful ways across multiple reaction classes [1]. For instance, in a direct comparison for an indole-to-carbazole APEX reaction, Pd(OPiv)₂ provided a 61% yield versus 54% for Pd(OAc)₂, while Pd(TFA)₂ gave 0% yield under identical conditions, underscoring that the carboxylate ligand is a critical determinant of catalytic competence [2]. Similarly, in cyclopropanation chemistry, Pd(OAc)₂ exhibits a significantly higher reaction rate than Pd(OPiv)₂, which can be either an advantage or disadvantage depending on the desired reaction kinetics and heat management [3]. In oxidative addition reactions, the pivalate moiety can be exploited to steer selectivity toward the thermodynamically favored Ar–O bond cleavage pathway, a mode of reactivity not accessible with smaller carboxylates like acetate, which instead favor kinetically controlled acyl–O cleavage [4].

Pd(OAc)₂ vs Pd(OPiv)₂
Pivalate steric/electronic profile may shift reaction rate, selectivity, or mechanistic pathway compared to acetate.
Acyl–O vs Ar–O Activation
Acetate favors reversible acyl–O cleavage, while pivalate directs oxidative addition to the Ar–O bond, altering cross-coupling outcome.
Yield Profile Transfer
Reported yield advantage for Pd(OPiv)₂ may not replicate across substrate scopes; validate under target conditions.

Pd(OPiv)₂ Performance Benchmarks


Indole APEX Reaction Yield

In a head-to-head catalyst screen for the Pd-catalyzed APEX reaction of N-methylindole with diiodobiphenyl, Pd(OPiv)₂ demonstrated a 61% yield under standard conditions (3.0 eq. Ag₂CO₃, 80 °C), outperforming Pd(OAc)₂ which gave only a 54% yield [1]. The yield with Pd(OPiv)₂ was further improved to 78% (66% isolated) by reducing the Ag₂CO₃ loading to 1.5 equivalents. In contrast, Pd(TFA)₂, PdCl₂, PdI₂, and Pd(PPh₃)₄ were essentially inactive (yields ≤4%) [1].

Indole APEX Yield
Head-to-head
61% (Pd(OPiv)₂) vs 54% (Pd(OAc)₂), 0% (Pd(TFA)₂)
Supports catalyst selection for indole-to-carbazole APEX
Standard conditions; yield improved with optimized Ag₂CO₃ loading
C-H activation oxidative cyclization heterocycle synthesis

Olefin Cyclopropanation Kinetics

In a comparative study of Pd(II) carboxylates for the cyclopropanation of olefins with ethyl diazoacetate, both Pd(OPiv)₂ and Pd(OAc)₂ gave similar cyclopropane yields and selectivities [1]. However, kinetic measurements revealed that the reaction rates are significantly higher for the acetate-based catalyst than for the pivalate derivative [1].

Cyclopropanation Kinetics
Head-to-head
Slower rate vs Pd(OAc)₂; comparable yield/selectivity
May suit controlled heat release or extended catalyst lifetime
Rate constants not explicitly reported; qualitative comparison
cyclopropanation carbene transfer reaction kinetics

Ar–O Bond Activation Selectivity

Mechanistic studies on the oxidative addition of activated aryl-carboxylates to Pd(0) demonstrate that the choice of carboxylate leaving group dictates the site of palladium insertion. While the smaller acetate group favors kinetically controlled acyl–O bond cleavage (which is reversible), the larger, more electron-rich pivalate group disfavors acyl–O cleavage, enabling selective oxidative addition of the Ar–O bond [1]. This selectivity is critical for enabling subsequent catalytic cross-coupling at the aryl position.

Ar–O Activation Selectivity
Reported
Pivalate: Ar–O bond activation; Acetate: acyl–O cleavage
Essential for aryl ester cross-coupling via Ar–O pathway
Mechanistic study; no quantitative selectivity ratio
oxidative addition cross-coupling C-O activation

Oxidative Cyclization Efficiency

In a 2024 study on the synthesis of 1,1′-bicarbazoles via sequential Fe(III)- and Pd(II)-catalyzed oxidative coupling, a screen of various Pd(II) salts identified Pd(OPiv)₂, along with Pd(OAc)₂ and Pd(hfac)₂, as the most efficient catalysts for the twofold oxidative cyclization step [1]. Notably, the reaction with Pd(OPiv)₂ can be performed under an argon atmosphere, demonstrating that the catalyst operates effectively even in the absence of an external oxidant, presumably via oxidative addition of pivalic acid to regenerate the active Pd(II) species [1].

Oxidative Cyclization Ranking
Class-level
Top tier among Pd(II) salts (with Pd(OAc)₂, Pd(hfac)₂)
Validated for bicarbazole synthesis under argon
Qualitative ranking; yield data not provided in abstract
oxidative cyclization bicarbazole synthesis catalyst screening

Pd(OPiv)₂ Application Domains


APEX for N-Containing PAHs

Pd(OPiv)₂ is the catalyst of choice for the APEX reaction of indoles with diiodobiaryls to form π-extended carbazole derivatives. As demonstrated in Section 3, Pd(OPiv)₂ delivers a higher yield (61–78%) compared to Pd(OAc)₂ (54%) and is dramatically superior to other Pd(II) salts such as Pd(TFA)₂ (0%) [1]. This yield advantage directly reduces material waste and purification burden, making Pd(OPiv)₂ the preferred catalyst for this specific heterocycle synthesis.

Controlled Olefin Cyclopropanation

In cyclopropanation reactions where a slower reaction rate is desirable—for example, to manage exothermic heat release in larger-scale batches or to achieve more uniform product distribution in flow systems—Pd(OPiv)₂ offers a kinetic profile that is measurably slower than that of Pd(OAc)₂, while maintaining comparable yield and selectivity [1]. This makes Pd(OPiv)₂ a viable alternative when the high reactivity of Pd(OAc)₂ leads to process control challenges.

Aryl Carboxylate Cross-Coupling via Ar–O Activation

For synthetic sequences that require the oxidative addition of an aryl carboxylate to a Pd(0) complex followed by cross-coupling at the aryl position, the use of a pivalate leaving group is mechanistically essential. The acetate derivative undergoes preferential, reversible acyl–O bond cleavage, which does not lead to the desired cross-coupling product, whereas the pivalate derivative selectively activates the Ar–O bond [1]. This application is particularly relevant in the synthesis of complex biaryl structures from readily available phenolic precursors.

Oxidative Cyclization to Bicarbazoles

Pd(OPiv)₂ has been validated as a top-tier catalyst for the oxidative cyclization of 2,2′-bis(arylamino)-1,1′-biaryls to 1,1′-bicarbazoles [1]. A key operational advantage is that this transformation can be performed under an argon atmosphere, eliminating the need for an external oxidant. This simplifies the reaction setup, reduces safety concerns associated with oxygen or peroxide reagents, and may improve functional group tolerance, making it attractive for both academic research and scale-up.

Application
Selection Property
Validation Focus
APEX for N-containing PAHs
Ligand-dependent yield profile
Yield optimization with Ag₂CO₃ loading; compare to Pd(OAc)₂ under identical conditions
Controlled olefin cyclopropanation
Reaction rate profile (slower than Pd(OAc)₂)
Process heat management; catalyst lifetime under kinetic control
Aryl ester cross-coupling
Ar–O bond activation selectivity
Substrate scope requiring Ar–O cleavage; validate against acetate pathway
Bicarbazole oxidative cyclization
Catalytic efficiency under inert atmosphere
Reaction under argon without external oxidant; functional group tolerance

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